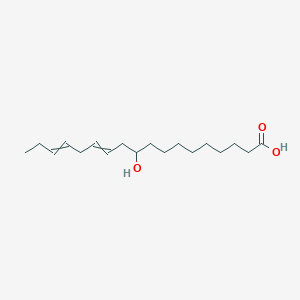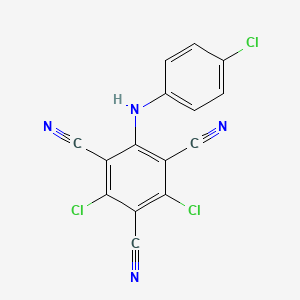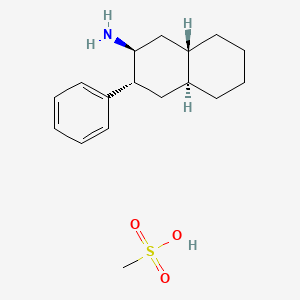
(+-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate is a complex organic compound with a unique structure that includes both amino and phenyl groups attached to a trans-decalin ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the trans-decalin ring system, followed by the introduction of the amino and phenyl groups. The final step involves the addition of the methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Applications De Recherche Scientifique
(+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate involves its interaction with specific molecular targets and pathways. The amino and phenyl groups play a crucial role in its binding to target molecules, while the trans-decalin ring system provides structural stability. The methanesulfonate group can enhance its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate include:
- 2(a)-Amino-3(a)-phenyl-trans-decalin methanesulfonate
- 2(a)-Amino-3(e)-phenyl-cis-decalin methanesulfonate
- 2(a)-Amino-3(e)-phenyl-trans-decalin sulfate
Uniqueness
What sets (+/-)-2(a)-Amino-3(e)-phenyl-trans-decalin methanesulfonate apart is its unique combination of functional groups and ring system, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
38727-10-5 |
|---|---|
Formule moléculaire |
C17H27NO3S |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
(2S,3R,4aS,8aS)-3-phenyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C16H23N.CH4O3S/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12;1-5(2,3)4/h1-3,6-7,13-16H,4-5,8-11,17H2;1H3,(H,2,3,4)/t13-,14-,15+,16-;/m0./s1 |
Clé InChI |
QBRWXKHVUDQGGH-VZULWULUSA-N |
SMILES isomérique |
CS(=O)(=O)O.C1CC[C@H]2C[C@@H]([C@H](C[C@@H]2C1)C3=CC=CC=C3)N |
SMILES canonique |
CS(=O)(=O)O.C1CCC2CC(C(CC2C1)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)

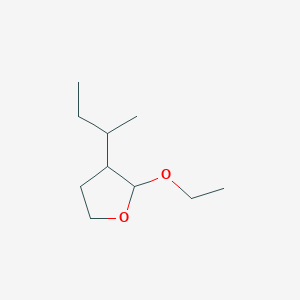
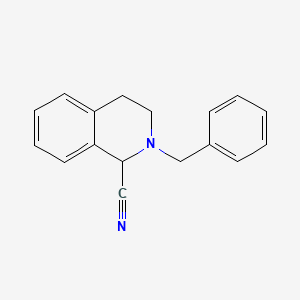
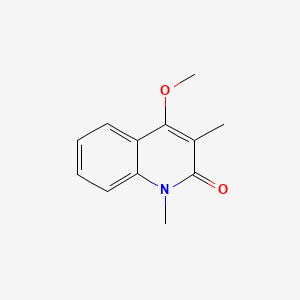


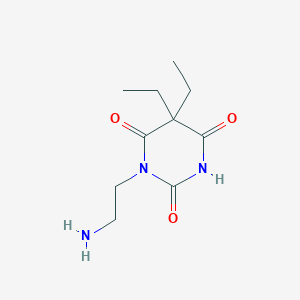
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
